molecular formula C12H9ClN4O B6447182 5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2549063-98-9

5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No. B6447182
CAS RN: 2549063-98-9
M. Wt: 260.68 g/mol
InChI Key: MQWNNTAMTBTQQJ-UHFFFAOYSA-N
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Description

5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .


Synthesis Analysis

Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine . DNA and RNA bases are the most commonly identified pyrimidine bases .


Chemical Reactions Analysis

Pyrimidines are also known as m-diazine or 1,3-diazone can be regarded as cyclic amine . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine . They are also used in plant growth regulatory, herbicidal, and antitumor activities .

Future Directions

Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . There is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

5-chloro-N-(pyrimidin-2-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-8-2-3-10-9(6-8)17-12(18-10)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWNNTAMTBTQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine

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